2-(3-Amino-2-methylphenyl)acetic acid

Description

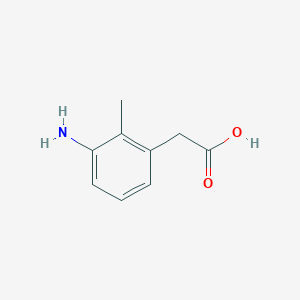

Structure

3D Structure

Properties

IUPAC Name |

2-(3-amino-2-methylphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-7(5-9(11)12)3-2-4-8(6)10/h2-4H,5,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEOWGGKJKYBFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623176 |

Source

|

| Record name | (3-Amino-2-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23876-07-5 |

Source

|

| Record name | (3-Amino-2-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-Amino-2-methylphenyl)acetic acid

Abstract: This technical guide provides a comprehensive overview of the synthetic pathway for 2-(3-Amino-2-methylphenyl)acetic acid, a valuable intermediate in pharmaceutical synthesis. The primary synthesis route involves a two-step process: the nitration of 2-methylphenylacetic acid to form the key intermediate, 2-(2-methyl-3-nitrophenyl)acetic acid, followed by the reduction of the nitro group to yield the final amine. This document offers detailed experimental protocols, presents quantitative data in structured tables, and includes workflow diagrams for clarity. The content is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a substituted phenylacetic acid derivative. Its precursor, 2-(2-methyl-3-nitrophenyl)acetic acid, serves as a pharmaceutical intermediate in the preparation of Ropinirole hydrochloride, an oral dopamine agonist used to treat Parkinson's disease and restless legs syndrome.[1] The strategic placement of the amino, methyl, and acetic acid functional groups on the phenyl ring makes it a versatile building block for the synthesis of more complex molecules. This guide details a common and effective pathway for its preparation.

Overall Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process starting from 2-methylphenylacetic acid. The pathway involves the introduction of a nitro group at the 3-position of the phenyl ring, followed by its subsequent reduction to an amino group.

Caption: Overall synthesis pathway for this compound.

Step 1: Synthesis of 2-(2-methyl-3-nitrophenyl)acetic acid

The crucial intermediate, 2-(2-methyl-3-nitrophenyl)acetic acid, is synthesized via the nitration of 2-methylphenylacetic acid.

Experimental Protocol: Nitration of 2-Methylphenylacetic Acid

This protocol is adapted from patent CN101486654A.[2]

-

Reaction Setup: To a reaction flask equipped with a thermometer and a stirrer, add 2-methylphenylacetic acid, acetic anhydride, and dichloromethane.

-

Cooling: Stir the mixture and cool the reaction temperature to 0°C.

-

Nitration: Slowly add 98% nitric acid dropwise to the mixture.

-

Reaction: After the addition is complete, maintain the reaction temperature between 0°C and 5°C and continue the reaction for 2 hours.[2]

-

Isolation: Upon completion, filter the reaction mixture to obtain the crude product.

-

Purification: The crude product can be further purified by recrystallization if necessary to yield 2-(2-methyl-3-nitrophenyl)acetic acid.

Data Summary: Nitration Reaction

| Parameter | Value | Reference |

| Starting Material | 2-Methylphenylacetic acid | [2] |

| Reagents | 98% Nitric acid, Acetic anhydride, Dichloromethane | [2] |

| Molar Ratio (Substrate:HNO₃:Ac₂O) | 1 : 1.50 : 1.10 | [2] |

| Reaction Temperature | 0°C to 5°C | [2] |

| Reaction Time | 2 hours | [2] |

| Reported Yield | 61.4% | [2] |

Alternative Step 1: Hydrolysis of 2-methyl-3-nitrobenzonitrile

An alternative route involves the hydrolysis of 2-methyl-3-nitrobenzonitrile.[1]

-

Reaction Setup: Dissolve 2-methyl-3-nitrobenzonitrile in ethanol.

-

Hydrolysis: Add a 20% w/v aqueous potassium hydroxide (KOH) solution. Heat the mixture to reflux for 18 hours.

-

Work-up: After cooling, extract with dichloromethane. Acidify the aqueous layer to pH 2 with 2N HCl.

-

Extraction: Extract the acidified aqueous layer with ethyl acetate and dichloromethane.

-

Isolation: Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the product.[1]

| Parameter | Value | Reference |

| Starting Material | 2-methyl-3-nitrobenzonitrile | [1] |

| Reagents | Potassium hydroxide (20% aq.), Ethanol | [1] |

| Reaction Condition | Reflux | [1] |

| Reaction Time | 18 hours | [1] |

| Reported Yield | 86% | [1] |

Step 2: Synthesis of this compound

The final step is the reduction of the nitro group of 2-(2-methyl-3-nitrophenyl)acetic acid. While a specific protocol for this exact substrate is not detailed in the reviewed literature, the reduction of aryl nitro groups using iron in acetic acid is a well-established, efficient, and environmentally friendly method.[3] The following protocol is based on analogous reductions of similar compounds.[4][5]

Proposed Experimental Protocol: Reduction of Nitro Group

-

Reaction Setup: In a suitable reaction flask, add water, iron powder, and a small amount of acetic acid.

-

Activation: Heat the mixture to reflux for approximately 30 minutes under mechanical stirring to activate the iron.

-

Addition of Substrate: Cool the mixture to 90-95°C. Add the 2-(2-methyl-3-nitrophenyl)acetic acid in portions.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4 hours.

-

Isolation: Cool the reaction mixture. The product can be isolated through filtration and extraction. The pH may need to be adjusted to facilitate precipitation of the amino acid.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system.

Data Summary: Proposed Reduction Reaction

| Parameter | Proposed Value/Condition | Reference |

| Starting Material | 2-(2-methyl-3-nitrophenyl)acetic acid | - |

| Reagents | Iron powder, Acetic acid, Water | [3][4][5] |

| Reaction Condition | Reflux | [4][5] |

| Reaction Time | ~4 hours | [4][5] |

| Expected Yield | High (yields for similar reactions are reported as >90%) | [4] |

Experimental Workflow Visualizations

References

- 1. 2-Methyl-3-nitrophenylacetic Acid | 23876-15-5 [chemicalbook.com]

- 2. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. CN1268604C - Industrial preparation method for 3-amino phenylacetic acid - Google Patents [patents.google.com]

- 5. Industrial preparation method for 3-amino phenylacetic acid - Eureka | Patsnap [eureka.patsnap.com]

Physicochemical Properties of 2-(3-Amino-2-methylphenyl)acetic acid: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

2-(3-Amino-2-methylphenyl)acetic acid is a substituted aromatic amino acid. Its structure, featuring a phenyl ring with amino and methyl substituents alongside an acetic acid moiety, suggests potential applications in medicinal chemistry and materials science. Understanding the physicochemical properties of this molecule is a critical first step in its evaluation for any potential application, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This document aims to provide a comprehensive overview of its predicted properties and relevant experimental protocols, drawing comparisons with structurally related molecules.

Predicted Physicochemical Properties

In the absence of experimental data, computational methods provide valuable estimates of the physicochemical properties of this compound.

| Property | Predicted Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | - |

| Molecular Weight | 165.19 g/mol | - |

| XLogP3 | 1.3 | PubChem (CID: 5152152, for isomer)[1] |

| Hydrogen Bond Donor Count | 2 | PubChem (CID: 5152152, for isomer)[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem (CID: 5152152, for isomer)[1] |

| Rotatable Bond Count | 2 | PubChem (CID: 5152152, for isomer)[1] |

| Topological Polar Surface Area | 63.3 Ų | PubChem (CID: 5152152, for isomer)[1] |

Note: Predicted values are based on the isomeric compound 2-amino-2-(4-methylphenyl)acetic acid, as direct predictions for this compound were not available.

Physicochemical Properties of Structurally Similar Compounds

To provide a comparative context, the following table summarizes the experimental physicochemical data for several structurally related phenylacetic acid derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |

| 2-Amino-2-(2-methylphenyl)acetic acid | C₉H₁₁NO₂ | 165.19 | Not Available | 307.6 at 760 mmHg | Not Available |

| 2-Amino-2-phenylacetic acid | C₈H₉NO₂ | 151.16 | 290 (subl.) | Not Available | 1.94 (Predicted) |

| (2-Aminophenyl)acetic acid | C₈H₉NO₂ | 151.16 | 123-127 | Not Available | Not Available |

| 2-(3-Amino-2-hydroxyphenyl)acetic acid | C₈H₉NO₃ | 167.16 | Decomposes | Not Available | ~4.8 (COOH), ~9.2 (NH₂) (Predicted)[2] |

| 2-Amino-2-(4-methoxyphenyl)acetic acid | C₉H₁₁NO₃ | 181.19 | 235 (subl.) | 339.5 (Predicted) | Not Available |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable physicochemical data. The following sections describe general methodologies for determining key properties, based on common practices for similar compounds.

Melting Point Determination

The melting point can be determined using a standard melting point apparatus or by Differential Scanning Calorimetry (DSC). For amino acids that may decompose upon heating, Thermogravimetric Analysis (TGA) can be used to identify the decomposition temperature.

Protocol using a Melting Point Apparatus:

-

A small, dry sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.

Solubility Determination (Gravimetric Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Protocol:

-

An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The solution is filtered or centrifuged to remove undissolved solid.

-

A known volume of the supernatant is carefully transferred to a pre-weighed container.

-

The solvent is evaporated, and the container with the residue is weighed.

-

The solubility is calculated as the mass of the dissolved solid per volume of the solvent.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) for the carboxylic acid and the amino group can be determined by potentiometric titration.

Protocol:

-

A solution of the compound with a known concentration is prepared in deionized water.

-

A calibrated pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa values are determined from the half-equivalence points on the titration curve.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.

Caption: Workflow for Physicochemical Profiling.

Signaling Pathways

There is currently no information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. Further research would be required to elucidate any potential biological effects.

Conclusion

This technical guide provides an overview of the predicted physicochemical properties of this compound, supplemented with experimental data from structurally analogous compounds and general experimental protocols. While the lack of direct experimental data highlights a knowledge gap, the information presented herein offers a valuable starting point for researchers and scientists interested in this molecule. The provided methodologies can be applied to empirically determine its properties, which is essential for advancing its potential applications in drug development and other scientific fields.

References

In-Depth Technical Guide to 2-(3-Amino-2-methylphenyl)acetic acid

CAS Number: 23876-07-5

This technical guide provides a comprehensive overview of 2-(3-Amino-2-methylphenyl)acetic acid, a key intermediate in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound, with the CAS registry number 23876-07-5, is a substituted aromatic amino acid.[1][2] Its structure consists of a phenyl ring substituted with an amino group at position 3, a methyl group at position 2, and an acetic acid moiety.[3] This arrangement of functional groups makes it a versatile building block for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 23876-07-5 | [1][2] |

| Molecular Formula | C₉H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 165.19 g/mol | [1][2][3] |

| IUPAC Name | This compound | |

| Synonyms | 3-(Carboxymethyl)-2-methylaniline, 2-Amino-6-(carboxymethyl)toluene, 3-Amino-o-tolylacetic acid | [1] |

| Appearance | White to off-white solid (predicted) | |

| Purity | ≥95% (as commercially available) | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through a multi-step process. A plausible synthetic route involves the regioselective nitration of a substituted phenylacetic acid precursor, followed by the reduction of the nitro group to the desired amine.[3]

Retrosynthetic Analysis

A common retrosynthetic approach for aromatic amines is the reduction of a corresponding nitro compound.[3] This leads to the key intermediate, 2-(2-methyl-3-nitrophenyl)acetic acid. This intermediate can be synthesized from 2-methylphenylacetic acid.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol for the Synthesis of 2-(2-methyl-3-nitrophenyl)acetic acid (Intermediate)

This protocol is based on a general method for the nitration of 2-methylphenylacetic acid.

Materials:

-

2-methylphenylacetic acid

-

Acetic anhydride

-

Dichloromethane

-

98% Nitric acid

Procedure:

-

In a reaction flask, dissolve 2-methylphenylacetic acid in dichloromethane and add acetic anhydride.

-

Cool the stirred mixture to 0°C.

-

Slowly add 98% nitric acid dropwise, maintaining the reaction temperature between -10°C and 10°C.

-

After the addition is complete, continue the reaction for 1 to 3 hours within the same temperature range.

-

Upon completion, the product can be isolated by filtration.

Note: The molar ratio of 2-methylphenylacetic acid to nitric acid and acetic anhydride is typically 1:1.40-1.60:1.10.

Experimental Protocol for the Reduction of 2-(2-methyl-3-nitrophenyl)acetic acid

The reduction of the nitro group to an amine can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl or Fe/HCl).

General Procedure using Catalytic Hydrogenation:

-

Dissolve 2-(2-methyl-3-nitrophenyl)acetic acid in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Caption: General workflow for the synthesis of this compound.

Potential Applications in Drug Discovery and Development

While specific biological activities for this compound are not extensively documented, its structural motifs are present in various biologically active molecules. Phenylacetic acid derivatives are recognized as important scaffolds in medicinal chemistry.

The presence of both an amino group and a carboxylic acid group allows for a wide range of chemical modifications, making it a valuable starting material for the synthesis of compound libraries for drug screening. For instance, it can undergo esterification and amidation reactions at the carboxylic acid moiety, and acylation, sulfonylation, or alkylation at the amino group.[3]

Analytical Methods

The characterization and purity assessment of this compound can be performed using standard analytical techniques.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation by determining the chemical environment of ¹H and ¹³C nuclei. |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., -NH₂, -COOH, C=O, aromatic C-H). |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |

For quantitative analysis of amino acids, HPLC with pre-column derivatization using reagents like o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines is a common and sensitive method.

Conclusion

This compound is a valuable chemical intermediate with potential applications in the synthesis of novel compounds for drug discovery and other areas of chemical research. This guide provides a summary of its known properties and a plausible synthetic pathway. Further research into its biological activities and the development of more efficient synthetic routes will be beneficial for expanding its utility.

References

Uncharted Territory: The Biological Activity of 2-(3-Amino-2-methylphenyl)acetic Acid Remains Undefined

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the current understanding of the biological properties of 2-(3-Amino-2-methylphenyl)acetic acid. Despite extensive searches, no specific data regarding its biological activity, mechanism of action, or associated signaling pathways has been found. Consequently, the development of an in-depth technical guide with quantitative data, detailed experimental protocols, and visual diagrams for this specific compound is not possible at this time.

For researchers, scientists, and drug development professionals, this lack of information highlights an unexplored area within the broader class of aminophenylacetic acid derivatives. While the specific biological profile of this compound is unknown, the foundational structure of phenylacetic acid and its derivatives is present in a variety of biologically active molecules. This suggests that the target compound could potentially exhibit interesting pharmacological properties.

The Landscape of Structurally Related Compounds

Phenylacetic acid and its derivatives are a versatile class of compounds with a wide range of biological activities.[1] Various substitutions on the phenyl ring and the acetic acid moiety have led to the development of compounds with diverse therapeutic applications.

Derivatives of aminophenylacetic acid, a closer structural relative to the topic compound, have been investigated for several pharmacological effects:

-

Anti-inflammatory and Analgesic Properties: Certain aminophenylacetic acid derivatives have shown potential as anti-inflammatory and pain-relieving agents.[2][3]

-

Antimicrobial Activity: Some derivatives have exhibited bacteriostatic or bactericidal effects, suggesting a potential role in combating bacterial infections.[4][5][6]

-

Immunomodulating Effects: A patent has described the potential for certain aminophenylacetic acid derivatives to modulate the immune system.[7]

It is crucial to emphasize that these observed activities are in related but distinct molecules. The specific placement of the amino and methyl groups on the phenyl ring of this compound will significantly influence its chemical properties and, consequently, its interaction with biological systems. Without experimental data, any prediction of its activity would be purely speculative.

Future Directions and Opportunities

The absence of data for this compound presents a clear opportunity for novel research. Future investigations could focus on the following areas:

-

Chemical Synthesis: Development and optimization of a synthetic route to produce sufficient quantities of the compound for biological screening.

-

In Vitro Screening: A broad-based screening approach to assess the compound's activity against a variety of biological targets, such as enzymes, receptors, and microbial strains.

-

Mechanism of Action Studies: Should any significant biological activity be identified, further studies would be necessary to elucidate the underlying mechanism and any involved signaling pathways.

Until such research is conducted and published, the biological activity of this compound will remain an open question in the field of medicinal chemistry. Researchers interested in exploring novel chemical spaces for drug discovery may find this compound to be a compelling starting point.

References

- 1. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacology of a new analgesic, antipyretic, and anti-inflammatory agent, 4-allyloxy-3-chlorophenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bepls.com [bepls.com]

- 6. 4-Aminophenylacetic acid | 1197-55-3 [chemicalbook.com]

- 7. EP0094599A1 - Use of aminophenylacetic acid derivatives for the manufacture of an immunomodulating medical preparation - Google Patents [patents.google.com]

An In-depth Technical Guide on the Potential Therapeutic Targets of 2-(3-Amino-2-methylphenyl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(3-Amino-2-methylphenyl)acetic acid is a substituted phenylacetic acid derivative. While its direct biological activity and molecular targets are largely uncharacterized, its structural framework is present in a variety of pharmacologically active molecules. This guide provides a comprehensive overview of the potential therapeutic avenues for this compound by analyzing the established mechanisms of action of structurally related compounds and classes of molecules that can be synthesized from it, such as quinolones, flavones, and coumarins.

Potential Therapeutic Applications Based on Structural Analogs and Derivatives

The therapeutic potential of this compound can be inferred from the known biological activities of phenylacetic acid derivatives and the classes of compounds for which it can serve as a building block.

Phenylacetic Acid Derivatives: A Landscape of Diverse Bioactivity

Derivatives of phenylacetic acid have been shown to exhibit a range of therapeutic effects. The table below summarizes the activities and targets of various compounds from this class.

| Derivative Class | Therapeutic Activity | Potential Molecular Target(s) | Reference(s) |

| Substituted Phenylacetic Acids | Analgesic, Antipyretic, Anti-inflammatory | Cyclooxygenase (COX) enzymes | [1] |

| Substituted Amino Phenylacetic Acids | Anti-inflammatory | Cyclooxygenase-2 (COX-2) | [2] |

| Benzisoxazole and Benzofuran derivatives of Phenylacetic Acid | Glucose and triglyceride lowering | Peroxisome proliferator-activated receptor (hPPAR) agonists | [3] |

| Aminophenylacetic Acid Derivatives | Immunomodulating | Not specified | [4] |

Potential as a Precursor for Quinolone-like Antimicrobials

The core structure of this compound could be elaborated to form quinolone-like structures. Quinolones are a major class of synthetic antibacterial agents.

Mechanism of Action: Quinolones target two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[5][6] By inhibiting the ligase activity of these enzymes, they introduce double-stranded breaks in the bacterial chromosome, leading to an arrest of DNA replication and ultimately, cell death.[6][7][8][9] They are therefore classified as topoisomerase poisons.[7][9]

Potential as a Precursor for Flavone-like Compounds

Flavones are a subclass of flavonoids known for a wide array of biological activities. The phenylacetic acid moiety can be a starting point for the synthesis of the flavone scaffold.

Biological Activities and Signaling Pathways: Flavones have demonstrated anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[10][11][12][13] Their biological effects are often mediated through the modulation of key cellular signaling pathways, including:

-

MAPK Signaling Pathway: Involved in cell proliferation, differentiation, and apoptosis.[14]

-

PI3K-Akt Signaling Pathway: A crucial pathway in regulating cell survival and growth.[14]

-

NF-κB Signaling Pathway: A key regulator of the inflammatory response.[10]

-

Nrf2-Antioxidant Response Element (ARE) Pathway: Important for cellular defense against oxidative stress.[14]

Potential as a Precursor for Coumarin-like Compounds

Coumarins are a class of benzopyrone compounds with diverse and significant pharmacological activities.

Mechanisms of Action:

-

Anticancer: Coumarins can induce apoptosis, inhibit angiogenesis and metastasis, block the cell cycle, and modulate key cancer-related signaling pathways such as PI3K/Akt, MAPK, and NF-κB.[15][16] Some derivatives also act as topoisomerase inhibitors.[15]

-

Anticoagulant: They function as competitive inhibitors in the coagulation cascade by interfering with the action of vitamin K.[17]

-

Anti-inflammatory: Coumarins can inhibit the expression of pro-inflammatory enzymes like nitric oxide synthase (NOS) and cyclooxygenase-2 (COX-2).[18]

Proposed Experimental Protocols for Target Identification and Validation

Given the lack of direct data, a systematic experimental approach is necessary to elucidate the therapeutic targets of this compound.

General Workflow for Target Identification

The following workflow outlines a standard procedure for identifying the molecular targets of a novel compound.

Detailed Protocol: Antimicrobial Activity Assessment

Based on the potential for this compound to be a precursor to antimicrobial agents, a standard protocol to assess this activity is provided.

Objective: To determine the antimicrobial activity of this compound against a panel of pathogenic bacteria.

Methods:

-

Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution:

-

Materials: 96-well microtiter plates, Mueller-Hinton broth (MHB), bacterial strains (e.g., E. coli, S. aureus), this compound stock solution, positive control antibiotic (e.g., ciprofloxacin), negative control (vehicle, e.g., DMSO).

-

Procedure:

-

Prepare a serial two-fold dilution of the test compound in MHB in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive control wells (bacteria and standard antibiotic) and negative control wells (bacteria and vehicle).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

-

-

Minimum Bactericidal Concentration (MBC) Determination:

-

Procedure:

-

Following MIC determination, take an aliquot from each well that shows no visible growth.

-

Plate the aliquots onto Mueller-Hinton agar (MHA) plates.

-

Incubate the MHA plates at 37°C for 24 hours.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

-

-

Conclusion

While this compound is currently positioned as a chemical intermediate, its structural features suggest a rich potential for therapeutic applications. The exploration of its derivatives, particularly those resembling quinolones, flavones, and coumarins, offers promising avenues for drug discovery in antimicrobial, anticancer, and anti-inflammatory therapies. The experimental workflows and protocols outlined in this guide provide a strategic framework for researchers to systematically investigate the biological activities and unveil the specific molecular targets of this compound, thereby paving the way for the development of novel therapeutics.

References

- 1. US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them - Google Patents [patents.google.com]

- 2. WO2004048314A1 - Substituted amino phenylacetic acids, derivatives thereof, their preparation and their use as cyclooxygenase 2 (cox-2) inhibitors - Google Patents [patents.google.com]

- 3. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP0094599A1 - Use of aminophenylacetic acid derivatives for the manufacture of an immunomodulating medical preparation - Google Patents [patents.google.com]

- 5. microbiologyresearch.org [microbiologyresearch.org]

- 6. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Flavones and Related Compounds: Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Exploring the Mechanism of Flavonoids Through Systematic Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives [mdpi.com]

- 16. Coumarins in the tumor-immune application: from molecular mechanisms to therapeutic innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. longdom.org [longdom.org]

- 18. Therapeutic Effects of Coumarins with Different Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 2-(3-Amino-2-methylphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

This technical guide delineates the probable mechanism of action of 2-(3-Amino-2-methylphenyl)acetic acid, a substituted phenylacetic acid derivative. While direct experimental data for this specific molecule is limited in publicly available literature, its structural classification as a phenylacetic acid derivative strongly suggests a primary mechanism involving the inhibition of cyclooxygenase (COX) enzymes, key mediators of the inflammatory cascade. This document provides a comprehensive overview of the theoretical framework for this mechanism, detailed experimental protocols for its validation, and hypothetical data representations to guide future research. Furthermore, an alternative potential mechanism involving the inhibition of 5-lipoxygenase is explored. The information herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and structurally related compounds.

Introduction

Phenylacetic acid and its derivatives represent a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that are widely utilized in the management of pain and inflammation. The principal mechanism of action for the majority of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key signaling molecules in the inflammatory pathway. The compound this compound belongs to this structural family, and as such, is a candidate for investigation as a modulator of the arachidonic acid cascade. This guide will focus on the most probable mechanism of action, COX inhibition, and will also consider the potential for 5-lipoxygenase inhibition as a secondary or alternative pathway.

Proposed Primary Mechanism of Action: Cyclooxygenase Inhibition

The central hypothesis for the mechanism of action of this compound is the inhibition of the two isoforms of the cyclooxygenase enzyme, COX-1 and COX-2. These enzymes catalyze the initial steps in the synthesis of prostaglandins from arachidonic acid. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.

Signaling Pathway

The inhibition of COX enzymes by this compound would interrupt the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins (PGE2, PGD2, etc.) and thromboxanes. This reduction in prostaglandin synthesis is expected to alleviate the cardinal signs of inflammation, including pain, swelling, redness, and heat.

Caption: Proposed inhibition of the cyclooxygenase pathway by this compound.

Quantitative Data (Hypothetical)

In the absence of direct experimental data, the following table presents a hypothetical summary of the expected in vitro inhibitory activity of this compound against COX-1 and COX-2. These values are for illustrative purposes and would need to be confirmed experimentally.

| Compound | Target | IC50 (µM) [Hypothetical] | Selectivity Index (COX-1/COX-2) [Hypothetical] |

| This compound | COX-1 | 15.2 | 0.3 |

| This compound | COX-2 | 5.1 | |

| Diclofenac (Reference) | COX-1 | 0.9 | 0.1 |

| Diclofenac (Reference) | COX-2 | 0.09 | |

| Celecoxib (Reference) | COX-1 | 25.0 | >500 |

| Celecoxib (Reference) | COX-2 | 0.05 |

Experimental Protocols

To validate the proposed mechanism of action, the following detailed experimental protocols for in vitro cyclooxygenase and 5-lipoxygenase inhibition assays are provided.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol describes a colorimetric assay to determine the 50% inhibitory concentration (IC50) of a test compound against ovine COX-1 and human recombinant COX-2.

Materials:

-

COX Colorimetric Inhibitor Screening Assay Kit (e.g., Cayman Chemical, Item No. 701050 or similar)

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Assay Buffer (0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic Acid (substrate)

-

Test compound: this compound

-

Reference compounds (e.g., Diclofenac, Celecoxib)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 590-620 nm

Procedure:

-

Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions. Dissolve the test compound and reference compounds in DMSO to prepare stock solutions. Further dilute with Assay Buffer to achieve a range of desired concentrations.

-

Assay Setup: In a 96-well plate, add the following to designated wells:

-

Blank wells: 160 µL Assay Buffer, 10 µL Heme.

-

100% Initial Activity wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme.

-

Inhibitor wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of the test or reference compound at various concentrations.

-

-

Pre-incubation: Gently shake the plate and incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells except the blank wells to initiate the reaction.

-

Incubation: Incubate the plate for 2 minutes at 37°C.

-

Detection: Add 50 µL of the colorimetric substrate solution provided in the kit to all wells. Incubate for 15 minutes at room temperature.

-

Measurement: Read the absorbance at 590-620 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the 100% initial activity control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: A generalized workflow for the in vitro cyclooxygenase inhibition assay.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol outlines a spectrophotometric method to assess the inhibitory potential of a compound against 5-lipoxygenase.

Materials:

-

Soybean Lipoxygenase (Type I-B, Sigma-Aldrich or similar)

-

Linoleic acid (substrate)

-

Borate buffer (0.2 M, pH 9.0)

-

Test compound: this compound

-

Reference compound (e.g., Zileuton)

-

DMSO

-

UV-Vis Spectrophotometer

Procedure:

-

Reagent Preparation: Prepare a stock solution of the test and reference compounds in DMSO. Prepare a working solution of soybean lipoxygenase in borate buffer. Prepare the linoleic acid substrate solution.

-

Assay Mixture: In a quartz cuvette, combine 2.8 mL of borate buffer, 0.1 mL of the test or reference compound solution at various concentrations, and 0.1 mL of the lipoxygenase enzyme solution.

-

Pre-incubation: Incubate the mixture for 5 minutes at 25°C.

-

Reaction Initiation: Initiate the reaction by adding 0.1 mL of the linoleic acid substrate solution.

-

Measurement: Immediately measure the change in absorbance at 234 nm for 3 minutes using the spectrophotometer. The formation of the conjugated diene hydroperoxide product from linoleic acid results in an increase in absorbance at this wavelength.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control (without inhibitor). Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Potential Alternative Mechanism of Action: 5-Lipoxygenase Inhibition

In addition to COX inhibition, some anti-inflammatory compounds also target the 5-lipoxygenase (5-LOX) pathway. This enzyme is responsible for the synthesis of leukotrienes, which are potent mediators of inflammation, particularly in allergic and asthmatic responses.

Signaling Pathway

Caption: A potential alternative mechanism involving the inhibition of the 5-lipoxygenase pathway.

Conclusion

Based on its structural analogy to a well-characterized class of NSAIDs, the most probable mechanism of action for this compound is the inhibition of cyclooxygenase enzymes, leading to a reduction in pro-inflammatory prostaglandin synthesis. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of this hypothesis and the determination of the compound's potency and selectivity. Further investigation into its effects on the 5-lipoxygenase pathway may also be warranted to fully elucidate its pharmacological profile. The information presented here should empower researchers to systematically investigate the therapeutic potential of this and related molecules in the context of inflammatory diseases.

In Vitro Analysis of 2-(3-Amino-2-methylphenyl)acetic Acid: A Review of Available Data

For professionals in research, and drug development, this guide addresses the current landscape of in vitro studies concerning 2-(3-Amino-2-methylphenyl)acetic acid. Due to a notable absence of published research on the biological activities of this specific compound, this document will outline the available chemical information and draw comparisons with structurally related molecules that have been investigated.

Compound Overview

This compound, identified by the CAS Registry Number 23876-07-5, is an aromatic amino acid derivative.[1] Its chemical structure consists of a phenyl ring substituted with an amino group, a methyl group, and an acetic acid side chain.[1] The molecular formula of the compound is C9H11NO2, and it has a molecular weight of 165.19 g/mol .[1]

Experimental Landscape and Structurally Related Compounds

A comprehensive search of scientific literature reveals a lack of specific in vitro studies for this compound. However, research on structurally similar phenylacetic acid derivatives provides insights into the potential biological activities that this class of compounds may possess. These activities often include anticancer, antimicrobial, and anti-inflammatory properties.

For instance, various derivatives of phenoxyacetic acid have been synthesized and evaluated for their antibacterial and antifungal activities.[2] Similarly, studies on 2-amino-3-acyl-tetrahydrobenzothiophene derivatives have identified compounds with the potential to inhibit bacterial biofilm formation, suggesting antivirulence activity.[3]

The workflow for investigating a novel compound like this compound would typically follow a standardized path of in vitro screening to identify potential therapeutic applications.

Potential Signaling Pathways for Investigation

Given the chemical structure of this compound, several signaling pathways could be of interest for future in vitro studies. For example, many phenylacetic acid derivatives have been explored for their effects on inflammatory pathways, such as the cyclooxygenase (COX) enzymes. A hypothetical signaling pathway that could be investigated is presented below.

Future Directions

The absence of in vitro data for this compound highlights a gap in the scientific literature and an opportunity for future research. A systematic evaluation of this compound and its derivatives is warranted to determine its biological activity profile. Such studies would likely begin with broad screening assays, followed by more focused investigations to elucidate any mechanisms of action. Researchers in the field of medicinal chemistry and drug discovery are encouraged to consider this compound as a candidate for future in vitro and subsequent in vivo studies.

References

2-(3-Amino-2-methylphenyl)acetic Acid: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Amino-2-methylphenyl)acetic acid is a bifunctional aromatic compound that holds significant potential as a versatile building block in organic synthesis. Its structure, featuring a phenylacetic acid moiety substituted with both an amino and a methyl group, offers multiple reactive sites for the construction of complex molecular architectures. The strategic positioning of the amino and carboxylic acid functionalities allows for a range of chemical transformations, making it a valuable precursor for the synthesis of novel heterocyclic compounds, peptidomimetics, and other scaffolds of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis, chemical properties, and synthetic applications of this compound, complete with experimental protocols and data presented for clarity and reproducibility.

Synthesis of this compound

The synthesis of the target molecule can be efficiently achieved in a two-step sequence starting from the commercially available 2-methylphenylacetic acid. The first step involves the nitration of the aromatic ring, followed by the reduction of the nitro group to the corresponding amine.

Step 1: Nitration of 2-Methylphenylacetic Acid to 2-Methyl-3-nitrophenylacetic Acid

The nitration of 2-methylphenylacetic acid is a key step to introduce the nitrogen functionality at the desired position. A common method involves the use of a nitrating mixture, such as nitric acid in the presence of a dehydrating agent like acetic anhydride.[1]

Experimental Protocol: Synthesis of 2-Methyl-3-nitrophenylacetic Acid [1]

-

In a reaction flask equipped with a stirrer and a thermometer, 2-methylphenylacetic acid (1 equivalent) is dissolved in dichloromethane.

-

Acetic anhydride (1.1 equivalents) is added to the solution.[1]

-

The mixture is cooled to 0°C with stirring.[1]

-

Concentrated nitric acid (1.5 equivalents) is added dropwise while maintaining the temperature between -10°C and 10°C.[1]

-

The reaction is stirred for 1-3 hours at this temperature.[1]

-

Upon completion, the reaction mixture is filtered to isolate the crude product.

-

The solid product is washed and dried to yield 2-methyl-3-nitrophenylacetic acid.[1]

| Reactant/Reagent | Molar Ratio | Notes |

| 2-Methylphenylacetic acid | 1.0 | Starting material |

| Acetic anhydride | 1.1 | Dehydrating agent |

| Nitric acid (98%) | 1.5 | Nitrating agent |

| Dichloromethane | - | Solvent |

Table 1: Molar ratios for the nitration of 2-methylphenylacetic acid.[1]

| Embodiment | Yield of 2-Methyl-3-nitrophenylacetic Acid |

| 1 | 60.6% |

| 2 | 61.4% |

| 3 | 59.6% |

Table 2: Reported yields for the synthesis of 2-methyl-3-nitrophenylacetic acid.[1]

Step 2: Reduction of 2-Methyl-3-nitrophenylacetic Acid to this compound

The reduction of the nitro group to an amine can be accomplished using various methods. Common reagents include catalytic hydrogenation (e.g., H₂/Pd/C), or metal-based reductions such as tin(II) chloride (SnCl₂) or iron (Fe) in acidic media.[2][3][4] The use of iron powder in acetic acid is a mild and efficient method that is often compatible with other functional groups.[3][4]

Experimental Protocol: Reduction of 2-Methyl-3-nitrophenylacetic Acid using Iron [3][4]

-

In a round-bottom flask, 2-methyl-3-nitrophenylacetic acid (1 equivalent) is suspended in a mixture of ethanol and water (e.g., 4:1).[3]

-

Iron powder (10 equivalents) and ammonium chloride (10 equivalents) are added to the suspension.[3]

-

The mixture is heated to reflux with vigorous stirring.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the iron salts.

-

The filtrate is concentrated under reduced pressure to remove the ethanol.

-

The aqueous residue is then extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.

| Reagent | Function |

| Iron powder | Reducing agent |

| Ammonium chloride / Acetic acid | Acid source |

| Ethanol/Water | Solvent |

Table 3: Reagents for the reduction of the nitro group.

Chemical Properties and Reactivity

This compound possesses three key reactive sites: the carboxylic acid group, the aromatic amino group, and the activated aromatic ring. This trifecta of functionality allows for a diverse range of chemical transformations.

-

Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations such as esterification, amide bond formation, and reduction to the corresponding alcohol. Amide coupling reactions are particularly important for its use in building larger molecules.[5][6][7]

-

Amino Group: The aromatic amino group is a versatile handle for various reactions. It can act as a nucleophile in reactions with electrophiles, undergo diazotization to form diazonium salts for further functionalization, and participate in cyclization reactions.

-

Aromatic Ring: The presence of both an activating amino group and a deactivating (but ortho, para-directing) carboxylic acid group influences the regioselectivity of electrophilic aromatic substitution reactions.

Applications in Organic Synthesis

The unique arrangement of functional groups in this compound makes it an ideal starting material for the synthesis of various heterocyclic systems and other complex organic molecules.

Synthesis of Benzodiazepine Scaffolds

Benzodiazepines are a class of psychoactive drugs with a wide range of therapeutic applications.[8][9][10][11] The ortho-amino phenylacetic acid structure is a key precursor for the synthesis of 1,4-benzodiazepine-2-ones. The general strategy involves the reaction of the amino group with an α-amino acid or its derivative, followed by an intramolecular cyclization.

Experimental Workflow: General Synthesis of Benzodiazepines

-

Amide Coupling: this compound is coupled with a protected α-amino acid using a standard peptide coupling reagent (e.g., HATU, EDC/HOBt).[5][6]

-

Deprotection: The protecting group on the α-amino acid is removed.

-

Cyclization: The resulting intermediate undergoes an intramolecular cyclization, often promoted by heat or a mild acid/base catalyst, to form the benzodiazepine ring system.

Synthesis of Quinolone Scaffolds

Quinolones are another important class of heterocyclic compounds with significant antibacterial activity.[12][13][14] The synthesis of quinolones can be achieved from ortho-amino aromatic compounds through various cyclization strategies.

Experimental Workflow: General Synthesis of Quinolones

A plausible route to a quinolone derivative from this compound could involve an initial reaction to form a β-keto ester or a similar intermediate, followed by a cyclization reaction. For instance, the amino group can react with a suitable three-carbon synthon, which then undergoes an intramolecular Friedel-Crafts acylation or a related cyclization to form the quinolone core.

Amide Bond Formation

The carboxylic acid functionality of this compound can be readily coupled with a wide range of primary and secondary amines to form the corresponding amides. This reaction is fundamental in drug discovery and development for the synthesis of compound libraries and for linking molecular fragments.

Experimental Protocol: General Amide Coupling [5][6][7]

-

In a reaction vessel, this compound (1 equivalent) is dissolved in a suitable aprotic solvent (e.g., DMF, DCM).

-

A coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents) are added.[5]

-

The desired amine (1.2 equivalents) is then added to the reaction mixture.

-

The reaction is stirred at room temperature until completion, as monitored by TLC.

-

The reaction is worked up by quenching with water and extracting the product with an organic solvent.

-

The crude product is purified by column chromatography or recrystallization.

| Coupling Reagent | Base | Solvent |

| HATU | DIPEA | DMF |

| EDC/HOBt | DIPEA | DMF/DCM |

| BOP-Cl | Et₃N | CH₂Cl₂ |

Table 4: Common reagents for amide coupling reactions.[6]

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its straightforward two-step synthesis from readily available starting materials, combined with its multiple reactive sites, opens up avenues for the creation of diverse and complex molecular structures. The ability to readily form key heterocyclic scaffolds such as benzodiazepines and quinolones, as well as to participate in robust amide coupling reactions, underscores its value to researchers in medicinal chemistry and drug discovery. The detailed protocols and data provided in this guide aim to facilitate the exploration of this valuable synthetic intermediate in the development of new chemical entities.

References

- 1. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 4. scispace.com [scispace.com]

- 5. growingscience.com [growingscience.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amide Synthesis [fishersci.co.uk]

- 8. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US5466799A - Synthesis of benzodiazepines - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Quinolone synthesis [organic-chemistry.org]

- 14. "Synthesis of Amino Acid Derivatives of Quinolone Antibiotics" by Alan R. Katritzky, Munawar Ali Munawar et al. [ecommons.udayton.edu]

discovery and history of 2-(3-Amino-2-methylphenyl)acetic acid

An In-depth Technical Guide on the Discovery and History of 2-(3-Amino-2-methylphenyl)acetic acid

Introduction

This compound, a substituted derivative of phenylacetic acid, holds interest within the scientific community, particularly for researchers, scientists, and professionals in drug development. Its structural features suggest potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, synthesis, and known properties of this compound, with a focus on experimental details and logical workflows.

Chemical Properties and Identifiers

| Property | Value |

| CAS Number | 23876-07-5 |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1=C(C=CC=C1N)CC(=O)O |

History and Discovery

The precise historical details regarding the first synthesis and discovery of this compound are not extensively documented in readily available literature. However, its synthesis logically follows established chemical principles for the modification of phenylacetic acid derivatives. The primary route to this compound involves a two-step process starting from 2-methylphenylacetic acid. This pathway includes the nitration of the benzene ring followed by the reduction of the resulting nitro group to an amine.

A key intermediate in this process is 2-methyl-3-nitrophenylacetic acid. A Chinese patent, CN101486654A, describes a method for the synthesis of this nitro-intermediate, highlighting its importance as a precursor in more complex molecules.[1] While this patent focuses on the intermediate, it provides a crucial step in the overall synthesis of the target molecule. The subsequent reduction of the nitro group is a standard chemical transformation, often achieved through catalytic hydrogenation.[2]

Synthesis

The most plausible and documented synthetic pathway to this compound is a two-step process:

-

Nitration of 2-methylphenylacetic acid: This step introduces a nitro group onto the phenyl ring, primarily at the 3-position due to the directing effects of the methyl and acetic acid groups.

-

Reduction of 2-methyl-3-nitrophenylacetic acid: The nitro group of the intermediate is then reduced to an amino group to yield the final product.

Experimental Protocols

Step 1: Synthesis of 2-methyl-3-nitrophenylacetic acid (based on CN101486654A) [1]

-

Reactants: 2-methylphenylacetic acid, acetic anhydride, 98% nitric acid, dichloromethane.

-

Procedure:

-

In a reaction vessel, 2-methylphenylacetic acid, acetic anhydride, and dichloromethane are combined.

-

The mixture is stirred and cooled to 0°C.

-

98% nitric acid is added dropwise while maintaining the temperature between -10°C and 10°C.

-

The reaction is allowed to proceed for 1 to 3 hours.

-

The resulting product, 2-methyl-3-nitrophenylacetic acid, is isolated by filtration.

-

-

Yield: The patent reports yields in the range of 59.6% to 61.4%.[1]

-

Characterization of 2-methyl-3-nitrophenylacetic acid:

Step 2: Reduction of 2-methyl-3-nitrophenylacetic acid

-

Reactants: 2-methyl-3-nitrophenylacetic acid, Hydrogen gas (H₂), Nickel catalyst.

-

Procedure: A common method for the reduction of an aromatic nitro group to an amine is catalytic hydrogenation. The 2-methyl-3-nitrophenylacetic acid is dissolved in a suitable solvent and subjected to hydrogenation in the presence of a nickel catalyst.[2]

-

Yield: This method is reported to produce high yields.[2]

Biological Activity

Direct studies on the biological activity of this compound are limited in the reviewed literature. However, the broader class of phenylacetic acid derivatives has been the subject of extensive research, revealing a wide range of pharmacological activities. These include anti-inflammatory, analgesic, and antimicrobial properties.

For instance, derivatives of 2-arylpropionic acids, which share structural similarities with the title compound, are well-known nonsteroidal anti-inflammatory drugs (NSAIDs).[3] Research into novel phenylacetic acid derivatives continues to explore their potential as therapeutic agents.

Logical Workflow for Synthesis

The overall synthetic strategy can be visualized as a linear progression from the starting material to the final product.

Conclusion

This compound is a compound accessible through a straightforward, two-step synthetic route from commercially available starting materials. While its specific history of discovery is not well-documented, the methods for its preparation are based on reliable and well-understood organic chemistry principles. The lack of extensive biological data on this particular molecule, contrasted with the known activities of related phenylacetic acid derivatives, suggests that it may be an interesting candidate for future pharmacological investigation. This guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this and similar compounds.

References

Spectroscopic and Structural Elucidation of 2-(3-Amino-2-methylphenyl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-(3-Amino-2-methylphenyl)acetic acid, a compound of interest in medicinal chemistry and drug development. Due to the absence of publicly available experimental spectra, this document focuses on predicted data generated through computational methods, alongside detailed, generalized experimental protocols for the acquisition of such data. This guide serves as a foundational resource for the identification, purity assessment, and structural elucidation of this and structurally related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These values are derived from computational algorithms and are intended to approximate the results that would be obtained through experimental analysis.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.05 | t | 1H | H-5 |

| ~6.70 | d | 1H | H-4 |

| ~6.55 | d | 1H | H-6 |

| ~4.90 | s (broad) | 2H | -NH₂ |

| ~3.50 | s | 2H | -CH₂- |

| ~2.10 | s | 3H | -CH₃ |

| ~12.5 (broad) | s | 1H | -COOH |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~173.0 | -COOH |

| ~145.0 | C-3 |

| ~135.0 | C-1 |

| ~128.0 | C-5 |

| ~125.0 | C-2 |

| ~118.0 | C-6 |

| ~115.0 | C-4 |

| ~40.0 | -CH₂- |

| ~15.0 | -CH₃ |

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (carboxylic acid), N-H stretch (amine) |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1600 | Medium | N-H bend (amine), Aromatic C=C stretch |

| ~1450 | Medium | C-H bend (aliphatic) |

| ~1300 | Medium | C-O stretch (carboxylic acid) |

| 850-750 | Strong | Aromatic C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Method |

| 166.0868 | [M+H]⁺ | ESI-MS (High Resolution) |

| 164.0712 | [M-H]⁻ | ESI-MS (High Resolution) |

| 120.0813 | [M-COOH]⁺ | ESI-MS/MS |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data detailed above. These methods are standard for the analysis of novel aromatic amino acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Protocol:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters:

-

¹H NMR:

-

Acquire the spectrum on a 500 MHz NMR spectrometer.

-

Use a standard pulse sequence with a 30° pulse angle.

-

Set the relaxation delay to 2 seconds and the acquisition time to 3 seconds.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire the spectrum on the same instrument.

-

Employ a proton-decoupled pulse sequence.

-

A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift axis using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrument Parameters:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment or a blank KBr pellet.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Instrument Parameters:

-

Infuse the sample solution into the ESI source of a high-resolution mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).[11][12]

-

Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

-

For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Processing:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern in the MS/MS spectrum to deduce structural features.

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel organic compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a novel organic compound.

References

- 1. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. rtilab.com [rtilab.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Application of ATR-FTIR and FT-NIR spectroscopy coupled with chemometrics for species identification and quality prediction of boletes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. phys.libretexts.org [phys.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Solubility and Stability of 2-(3-Amino-2-methylphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Amino-2-methylphenyl)acetic acid is an aromatic amino acid derivative. A thorough understanding of its solubility and stability is fundamental for its application in pharmaceutical research and development, influencing formulation, bioavailability, and storage. This document serves as a technical guide to the predicted solubility and stability profile of this compound and provides detailed methodologies for its experimental determination.

Physicochemical Properties

The structure of this compound, with its amino and carboxylic acid functional groups, suggests amphoteric properties, meaning its solubility will be significantly influenced by pH. The presence of the methylphenyl group introduces a degree of lipophilicity.

Solubility Profile

The solubility of a compound is a critical factor in its absorption and formulation. For this compound, solubility is expected to be pH-dependent.

Predicted Solubility Characteristics:

-

Aqueous Solubility: Limited to moderate solubility is expected in neutral water. Due to the presence of the amino and carboxylic acid groups, solubility is predicted to increase in both acidic and basic aqueous solutions. In acidic media, the amino group will be protonated, forming a more soluble salt, while in basic media, the carboxylic acid group will be deprotonated, also forming a more soluble salt.[1][2]

-

Organic Solvent Solubility: Good solubility is anticipated in polar organic solvents like methanol, ethanol, and DMSO. Moderate solubility may be observed in less polar solvents such as acetone, with poor solubility expected in non-polar solvents like hexane.[1][3]

Table 1: Predicted Solubility of this compound

| Solvent System | Predicted Solubility | Rationale |

| Water (neutral pH) | Low to Moderate | Zwitterionic form may have limited solubility. |

| Acidic Buffer (e.g., pH 2) | High | Protonation of the amino group increases polarity and solubility. |

| Basic Buffer (e.g., pH 9) | High | Deprotonation of the carboxylic acid group increases polarity and solubility. |

| Methanol | High | Polar protic solvent capable of hydrogen bonding.[1] |

| Ethanol | High | Polar protic solvent.[1] |

| Dimethyl Sulfoxide (DMSO) | High | Polar aprotic solvent with strong solvating power. |

| Acetone | Moderate | Less polar than alcohols.[1] |

| Hexane | Low | Non-polar solvent. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic equilibrium solubility of a compound.[1][4]

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, pH buffers, methanol, ethanol)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of excess solid is crucial to ensure a saturated solution.[1]

-

Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25 °C, 37 °C) for a predetermined period (e.g., 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifugation can be used to facilitate the separation of the solid from the supernatant.[1]

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[1]

-

Quantification: Dilute the filtered solution with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Workflow for Solubility Determination:

Caption: Workflow of the shake-flask method for solubility determination.

Stability Profile

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5][6]

Predicted Stability:

-

Solid State: As a solid, this compound is expected to be relatively stable when protected from light and moisture.

-

In Solution: The stability in solution will likely depend on the pH, solvent, and storage temperature. Amino acids can be susceptible to oxidative degradation and deamination.[7][8]

Table 2: General Stability Testing Conditions (ICH Guidelines)

| Study | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity

Experimental Protocol for Stability Assessment (Forced Degradation Studies)

Forced degradation studies are conducted to identify potential degradation products and pathways. This helps in developing stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC with a diode-array detector (DAD) or mass spectrometer (MS)

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at an elevated temperature (e.g., 60-80 °C) for a specified period.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at an elevated temperature (e.g., 60-80 °C) for a specified period.[4]

-

Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep it at room temperature for a specified period.[4]

-

Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80-100 °C).[4]

-

Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.

-

Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. The use of a DAD or MS detector can help in the characterization of the degradants.

Logical Flow for Stability Testing:

Caption: Overview of stability testing workflow.

Potential Degradation Pathways

For amino acids, common degradation pathways include:

-

Deamination: Loss of the amino group, which can be initiated by oxidation.[7][8]

-

Decarboxylation: Loss of the carboxyl group as carbon dioxide.

-

Oxidation: The aromatic ring and the benzylic carbon can be susceptible to oxidation.

-

Strecker Degradation: A reaction between an α-amino acid and a dicarbonyl compound, leading to the formation of an aldehyde with one less carbon atom.[9]

Further experimental work is required to elucidate the specific degradation pathways for this compound.

Conclusion

While specific data for this compound is limited, this guide provides a framework for understanding and experimentally determining its solubility and stability profiles. The amphoteric nature of the molecule suggests that its solubility will be highly pH-dependent. Standard stability testing protocols, including forced degradation studies, are necessary to establish its degradation pathways and shelf-life. The experimental methodologies outlined herein provide a robust starting point for researchers and drug development professionals working with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. japsonline.com [japsonline.com]

- 6. www3.paho.org [www3.paho.org]

- 7. researchgate.net [researchgate.net]

- 8. Biochemistry, Amino Acid Synthesis and Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

Methodological & Application

Synthesis Protocol for 2-(3-Amino-2-methylphenyl)acetic acid: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract